molecular formula C3H3F3O B1220928 3,3,3-Trifluoropropanal CAS No. 460-40-2

3,3,3-Trifluoropropanal

Cat. No.: B1220928
CAS No.: 460-40-2
M. Wt: 112.05 g/mol
InChI Key: UTMIEQASUFFADK-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropanal is an organic compound with the molecular formula C3H3F3O. It is a colorless liquid that is used as an intermediate in the synthesis of various fluorinated compounds. The presence of three fluorine atoms in its structure imparts unique chemical properties, making it valuable in different industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,3-Trifluoropropanal can be synthesized through several methods. One common approach involves the acetalization of 3,3,3-trifluoropropene using a palladium on carbon (Pd/C) catalyst. This method is efficient and allows for the recycling of the catalyst multiple times without significant deactivation .

Another method involves the reaction of trifluoro-monochloromethane with magnesium metal to form trifluoromethyl magnesium chloride, which then reacts with triethyl orthoformate in an ether solvent to produce this compound . This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is designed to be efficient, safe, and environmentally friendly, with continuous feeding and minimal side reactions .

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoropropanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3,3,3-trifluoropropionic acid.

    Reduction: It can be reduced to form 3,3,3-trifluoropropanol.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Major Products:

    Oxidation: 3,3,3-Trifluoropropionic acid.

    Reduction: 3,3,3-Trifluoropropanol.

    Substitution: Various fluorinated derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoropropanal involves its reactivity with various nucleophiles and electrophiles. The presence of the trifluoromethyl group enhances its electrophilicity, making it a reactive intermediate in many chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

3,3,3-Trifluoropropanal can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to act as an intermediate in the synthesis of a wide range of fluorinated compounds, making it a versatile and valuable compound in both research and industrial applications.

Properties

IUPAC Name

3,3,3-trifluoropropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3O/c4-3(5,6)1-2-7/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMIEQASUFFADK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073189
Record name 3,3,3-Trifluoropropanal
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Molecular Weight

112.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

460-40-2
Record name 3,3,3-Trifluoropropanal
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Record name Propionaldehyde, 3,3,3-trifluoro-
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Record name 3,3,3-Trifluoropropanal
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Record name 3,3,3-Trifluoropropanal
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Synthesis routes and methods

Procedure details

A mixture (composition: 2.5% benzyl alcohol, 92.7% (1E) 1-benzyloxy-3,3,3-trifluoropropene, 4.7% (1Z) 1-benzyloxy-3,3,3-trifluoropropene and 0.1% 1,1,1-trifluoro-3,3-dibenzyloxypropane) was prepared in the same way as in Example 3. Then, 34 g of the prepared mixture was filled into a 100-ml three-neck glass flask with a magnetic stirrer, a thermometer and a reflux condenser, followed by adding thereto 1.5 g (0.08 mol) water and 0.67 g (0.007 mol) 98% sulfuric acid and stirring the mixture under heating at 100° C. for 2 hours. The resulting reaction solution was analyzed by gas chromatography and found to contain 66.2% target 3,3,3-trifluoropropionaldehyde, 1% (1E) 1-benzyloxy-3,3,3-trifluoropropene, 0.4% (1Z) 1-benzyloxy-3,3,3-trifluoropropene and 1.4% 1,1,1-trifluoro-3,3-dibenzyloxypropane. After replacing the reflux condenser with a distillation column and a receiver flask, the reaction solution was subjected to distillation to obtain the target 3,3,3-trifluoropropionaldehyde as a distillate fraction of boiling point 55 to 57° C. (yield amount: 10 g, yield rate: 53.9%, purity: 99%).
Name
1,1,1-trifluoro-3,3-dibenzyloxypropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
prepared mixture
Quantity
34 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
0.67 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
2.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 3,3,3-Trifluoropropanal in synthetic chemistry?

A1: this compound serves as a valuable building block for synthesizing various fluorinated compounds. [] Its reactivity as an aldehyde enables it to participate in a range of carbon-carbon bond-forming reactions. [, ] One notable application is the synthesis of this compound dialkyl acetals, achieved through a palladium/carbon-catalyzed acetalization reaction with 3,3,3-trifluoropropene. [, ] This atom-economical approach offers an efficient route to these valuable fluorinated building blocks.

Q2: Can you describe a specific synthetic route for producing this compound?

A2: One method involves the DIBAL reduction of 2-phenylethyl 3,3,3-trifluoro-2-methylpropionate at -78°C to produce an aluminum acetal intermediate. [, ] Allowing this intermediate to warm to 0°C induces decomposition, yielding this compound. This aldehyde can then be directly used in subsequent reactions without isolation. [, ]

Q3: Are there any alternative methods for synthesizing this compound?

A3: Yes, another approach involves the reaction of 1,1,1-trifluorotrichloroethane with N,N-dimethylformamide and zinc powder. [] This reaction produces 2,2-dichloro-3- dimethylamino-1,1,1-trifluoro-3-trimethylsilyloxypropane. Subsequent treatment with concentrated sulfuric acid yields this compound. [] This method provides a purity exceeding 95% with a yield of approximately 53.3% after distillation. []

Q4: How has this compound been structurally characterized?

A4: The structure of this compound has been confirmed using various spectroscopic techniques. These include 1H NMR, IR spectroscopy, and GC-MS. [] Additionally, ab initio calculations have been employed to determine its vibrational frequencies, potential functions of internal rotations, and predict its vibrational infrared and Raman spectra. []

Q5: What is known about the thermal decomposition of molecules similar to this compound?

A5: Studies on 2,3-epoxy-1,1,1-trifluoropropane, a structurally related epoxide, reveal that it undergoes unimolecular decomposition at high temperatures (677–741 K). [] The primary products of this decomposition are 1,1,1-trifluoropropanone and this compound. [] Interestingly, replacing a methyl group with a trifluoromethyl group on the oxirane ring appears to strengthen the adjacent C—O bond while having minimal impact on the opposing C—O bond. []

Q6: Is there any information on the photolysis of this compound?

A6: Research has investigated the photolysis of this compound at 248 nm using cavity ring-down spectroscopy (CRDS). [] This study, conducted alongside investigations on acroleine photolysis, aimed to determine the quantum yields of these processes. [] While specific data on this compound's photolysis products and quantum yields wasn't detailed in the provided abstracts, the research highlights the importance of understanding the atmospheric degradation pathways of fluorinated aldehydes like this compound, which can originate from the breakdown of hydrofluorocarbons (HFCs). []

Q7: Are there any established methods for synthesizing 3,3,3-trifluoropropanoic acid from this compound?

A7: Yes, a convenient method utilizes this compound dimethyl acetal as a starting material. [, ] Hydrolytic oxidation of this acetal provides a route to 3,3,3-trifluoropropanoic acid. [, ]

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